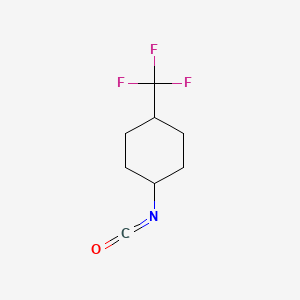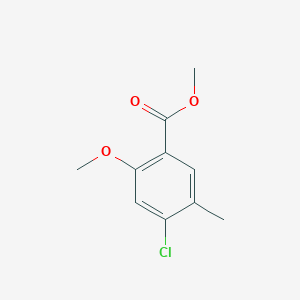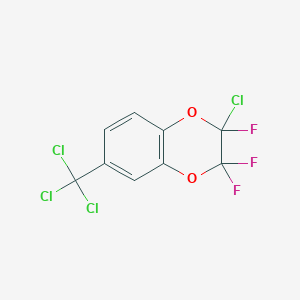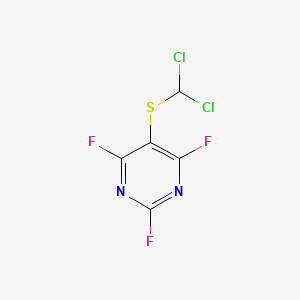
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . An efficient protocol for synthesis of similar compounds has been reported, involving simple reduction and inversion methods . The Boc/Bn strategy is used in solid-phase peptide synthesis (SPPS), where the stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of the compound involves a tert-butyloxycarbonyl (Boc) group attached to an amino group, which is part of an imidazole ring. The Boc group is a protecting group used in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from the compound under strong acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Considerations
Imidazole Derivatives Synthesis : Imidazole derivatives, including those related to "tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate," are synthesized for a wide range of biological activities. These compounds serve as important templates in medicinal chemistry, offering prospects as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthesis involves various chemical reactions that result in compounds with significant therapeutic potential (Rosales-Hernández et al., 2022).
Environmental Persistence and Degradation : The degradation and environmental fate of related compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), have been extensively studied. These investigations shed light on the biodegradability and potential environmental impacts of chemical compounds with tert-butyl groups. MTBE, for example, demonstrates considerable resistance to biodegradation in groundwater, posing challenges for remediation efforts. Studies emphasize the importance of understanding the environmental behavior of such compounds to mitigate pollution risks (Squillace et al., 1997).
Biological and Pharmacological Applications
Antitumor Activity : Imidazole derivatives, including those structurally related to "this compound," exhibit a broad spectrum of antitumor activities. Research has identified various imidazole-based compounds that have progressed through preclinical testing, demonstrating the potential for the development of new antitumor drugs. These findings underscore the significance of imidazole derivatives in cancer research and their contribution to the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Corrosion Inhibition : Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. The chemical structure of these compounds, including the presence of nitrogen atoms and long hydrocarbon chains, facilitates their adsorption onto metal surfaces, protecting against corrosion. This application highlights the versatility of imidazole derivatives beyond pharmaceuticals, demonstrating their utility in industrial settings (Sriplai & Sombatmankhong, 2023).
Wirkmechanismus
Target of Action
Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .
Mode of Action
The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.
Biochemical Pathways
Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .
Pharmacokinetics
For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Safety and Hazards
The compound may pose certain safety and hazards risks. For instance, similar compounds with the Boc group have been reported to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding the applicability of AAILs . The use of the Boc group in such compounds can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSRGJCFLCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

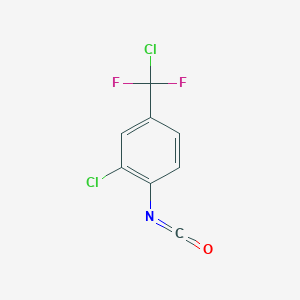

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

